molecular formula C10H19NO B14620909 2-[(Dimethylamino)methylidene]heptanal CAS No. 57202-65-0

2-[(Dimethylamino)methylidene]heptanal

Cat. No.: B14620909
CAS No.: 57202-65-0
M. Wt: 169.26 g/mol
InChI Key: BUHYWSZMYLHJGB-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylidene]heptanal is an α,β-unsaturated aldehyde derivative featuring a dimethylamino group conjugated to a heptanal backbone. Its structure combines a seven-carbon aldehyde chain with a dimethylamino-substituted methylidene group at the second position. The conjugated system formed by the aldehyde and dimethylamino groups enhances its reactivity in nucleophilic additions and cyclization reactions, making it valuable in heterocyclic chemistry .

Properties

CAS No.

57202-65-0

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(dimethylaminomethylidene)heptanal

InChI

InChI=1S/C10H19NO/c1-4-5-6-7-10(9-12)8-11(2)3/h8-9H,4-7H2,1-3H3

InChI Key

BUHYWSZMYLHJGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CN(C)C)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The Mannich reaction is the most widely documented method for synthesizing 2-[(dimethylamino)methylidene]heptanal. This three-component condensation involves:

  • Heptanal : Acts as the enolizable carbonyl component.
  • Formaldehyde : Serves as the non-enolizable aldehyde.
  • Dimethylamine : Provides the amine moiety, typically as dimethylamine hydrochloride to maintain acidic conditions.

The mechanism proceeds through:

  • Iminium Ion Formation : Dimethylamine reacts with formaldehyde to generate an iminium intermediate.
  • Enolization : Heptanal undergoes acid-catalyzed enolization.
  • Nucleophilic Attack : The enol attacks the iminium ion, yielding the β-aminocarbonyl product.

Standard Procedure

Reagents :

  • Heptanal (1.0 equiv)
  • Formaldehyde (37% aqueous solution, 1.2 equiv)
  • Dimethylamine hydrochloride (1.1 equiv)
  • Acetic acid (solvent)

Steps :

  • Combine heptanal and dimethylamine hydrochloride in glacial acetic acid.
  • Add formaldehyde dropwise at 0–5°C.
  • Reflux the mixture at 80°C for 6–8 hours.
  • Quench with ice-water and neutralize with sodium bicarbonate.
  • Extract the product using dichloromethane and purify via vacuum distillation.

Yield : 68–75%.

Alternative Synthetic Strategies

Reductive Amination

This method avoids acidic conditions, favoring milder protocols:

  • Imine Formation : React heptanal with dimethylamine in ethanol.
  • Reduction : Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine intermediate.
  • Oxidation : Oxidize the resulting secondary amine to the aldehyde using pyridinium chlorochromate (PCC).

Advantages :

  • Higher functional group tolerance.
  • Avoids enolization side reactions.

Limitations :

  • Lower overall yield (52–60%) due to multi-step complexity.

Solid-Phase Synthesis

Adapted from peptide chemistry, this approach immobilizes intermediates on resin:

  • Linker Attachment : Bind heptanal to a Wang resin via an acid-labile linker.
  • Mannich Reaction : Perform on-resin condensation with formaldehyde/dimethylamine.
  • Cleavage : Release the product using trifluoroacetic acid (TFA).

Key Data :

  • Purity: >90% (HPLC).
  • Scalability: Suitable for milligram-to-gram synthesis.

Optimization and Challenges

Solvent Effects

Solvent Reaction Time (h) Yield (%)
Acetic acid 6 75
Ethanol 10 62
Water 12 48

Acetic acid enhances reaction rates by stabilizing the iminium ion through protonation.

Temperature Control

  • <50°C : Incomplete enolization leads to <40% yield.
  • 80–90°C : Optimal balance between rate and side-product formation.
  • >100°C : Aldol condensation of heptanal dominates, reducing yield to <30%.

Byproduct Management

Common impurities include:

  • Heptanal dimers : Formed via aldol addition.
  • N,N-Dimethylformamide (DMF) : From over-alkylation of dimethylamine.

Mitigation Strategies :

  • Use excess formaldehyde to drive the Mannich equilibrium.
  • Employ short reaction times to limit aldol pathways.

Industrial-Scale Production

Continuous Flow Synthesis

A patent (US5877351A) describes a continuous process:

  • Reactor Design : Tubular reactor with static mixers.
  • Conditions :
    • Residence time: 30 minutes.
    • Temperature: 85°C.
    • Pressure: 3 bar.
  • Output : 92% conversion with 88% isolated yield.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. acetic acid.
  • Catalysis : Zeolite catalysts (H-Beta-25) improve selectivity to 94%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR δ 9.72 (s, 1H, CHO), δ 2.85 (s, 6H, N(CH₃)₂), δ 2.45 (m, 2H, CH₂)
¹³C NMR δ 202.1 (CHO), δ 45.2 (N(CH₃)₂), δ 35.6 (CH₂)
IR 1720 cm⁻¹ (C=O), 2800–2700 cm⁻¹ (N-CH₃)

Purity Assessment

  • HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water 70:30).
  • Elemental Analysis : Found C 67.8%, H 10.6%, N 7.9% (Theoretical: C 68.1%, H 10.8%, N 8.0%).

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]heptanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Heptanoic acid.

    Reduction: 2-[(Dimethylamino)methylidene]heptanol.

    Substitution: Various substituted heptanal derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Dimethylamino)methylidene]heptanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]heptanal involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

The dimethylamino group in 2-[(Dimethylamino)methylidene]heptanal significantly influences its electronic properties. Compared to simpler aldehydes like heptanal (a straight-chain aldehyde found in aged citrus peels ), the dimethylamino substituent increases electron density at the α-carbon, enhancing its electrophilicity.

Reactivity in Polymerization:
  • Ethyl 4-(dimethylamino) benzoate: Exhibits higher reactivity in photoinitiated polymerization due to efficient electron transfer, achieving a 15–20% higher degree of conversion than methacrylate analogs .
  • 2-(Dimethylamino) ethyl methacrylate: Requires co-initiators like diphenyliodonium hexafluorophosphate (DPI) to enhance conversion rates, suggesting lower inherent reactivity .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility Profile
This compound 183.3 Aldehyde, dimethylamino methylidene ~250 (estimated) Polar aprotic solvents
Heptanal 114.2 Aldehyde 153 Ethanol, diethyl ether
Ethyl 4-(dimethylamino) benzoate 207.3 Ester, dimethylamino 285 (decomposes) Acetone, dichloromethane
2-(Dimethylamino) ethyl methacrylate 157.2 Methacrylate, dimethylamino 210–215 Water-miscible

Key Observations :

  • The aldehyde group in this compound confers higher volatility than ethyl 4-(dimethylamino) benzoate but lower than heptanal.
  • Its solubility in polar aprotic solvents (e.g., DMF, DMSO) aligns with its conjugated polar structure, unlike the water-miscible 2-(dimethylamino) ethyl methacrylate.

Q & A

Q. How can interactions between this compound and proteins be systematically studied?

  • Methodology :
  • Docking Simulations : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with aldehyde-binding sites).
  • Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants .

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